molecular formula C13H14N4S B3997295 2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 77995-51-8

2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B3997295
CAS No.: 77995-51-8
M. Wt: 258.34 g/mol
InChI Key: LCPGIAFGNMNCJU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a polycyclic heterocyclic compound featuring a fused benzothiophene, triazole, and pyrimidine scaffold. This structure is characterized by:

  • Core framework: A tetrahydrobenzothieno-triazolopyrimidine system with methyl substituents at positions 2 and 3.
  • Synthesis: Typically constructed via cyclization reactions involving hydrazides or aminocarbonyl compounds (e.g., carbon disulfide-mediated cyclization under basic conditions) .
  • Applications: Such compounds are explored for pharmacological activities, including phosphodiesterase (PDE) inhibition and antimicrobial effects .

Properties

IUPAC Name

4,7-dimethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-7-14-12-11-9-5-3-4-6-10(9)18-13(11)15-8(2)17(12)16-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPGIAFGNMNCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC3=C(C2=N1)C4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319720
Record name NSC349840
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77995-51-8
Record name NSC349840
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC349840
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting with the construction of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a fused triazolo-pyrimidine structure integrated with a benzothieno moiety. This unique arrangement contributes to its chemical properties and biological activities. The molecular formula is C13H14N4SC_{13}H_{14}N_{4}S, with a molecular weight of approximately 258.34 g/mol. Its melting point ranges from 273 to 275 °C .

Adenosine Receptor Binding

Research has indicated that derivatives of this compound exhibit significant binding affinities for adenosine receptors (A1 and A2A). A study synthesized a series of derivatives and evaluated their affinities using competitive radiolabeled binding assays. The most potent compounds showed K(i) values of 2.1 µM and 1.1 µM at A1 receptors, indicating potential as selective adenosine receptor antagonists .

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance cytotoxicity against various cancer types.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Molecular docking studies indicate potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Further research is necessary to elucidate these mechanisms fully.

Case Studies

StudyFocusFindings
Study 1Adenosine Receptor BindingCompounds exhibited selective inhibition at A1 receptors with notable K(i) values.
Study 2Anticancer ActivityCertain derivatives showed significant cytotoxic effects on cancer cell lines; apoptosis was induced in treated cells.
Study 3Neuropharmacological EffectsPotential interactions with neurotransmitter systems were suggested through molecular docking studies.

Mechanism of Action

The mechanism by which 2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituents

Compound Name Substituents/Modifications Molecular Formula Key References
2,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 2-Me, 5-Me C₁₄H₁₆N₄S
6-(4-Chlorobenzyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one 6-(4-Cl-benzyl), 5-ketone C₁₉H₁₇ClN₄OS
3-(Benzylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine 3-S-benzyl, 5-Me C₁₉H₁₉N₅S₂
2-(1-Cyano-2,2-bis(methylthio)vinyl)-tetrahydrobenzothieno-triazolopyrimidine 2-cyano-vinyl with bis(methylthio) C₁₆H₁₅N₅S₃
9-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carbonitrile 9-phenyl, 9-cyano C₂₀H₁₆N₆S

Key Observations :

  • Position 2/3 Modifications: Substitutions at these positions (e.g., benzylthio or cyano groups) enhance interactions with enzymatic targets like PDE1B .
  • Position 5/6 Modifications : Methyl or ketone groups influence solubility and metabolic stability. For example, the 5-ketone derivative in PDE1 inhibitors improves binding affinity .
  • Aromatic Extensions : Phenyl or benzyl groups (e.g., at position 9) increase steric bulk, affecting selectivity and potency .

Key Observations :

  • Carbon Disulfide-Mediated Cyclization : A versatile method for introducing thione or thiol groups, though yields vary (53–66%) .
  • Halogenation Strategies : Chlorobenzyl groups are introduced via electrophilic substitution to enhance PDE1B affinity .

Table 3: Activity Profiles of Selected Derivatives

Compound Biological Activity IC₅₀/EC₅₀ Reference
2,5-Dimethyl derivative PDE1B inhibition (memory enhancement) 8 nM
6-(4-Chlorobenzyl)-triazolopyrimidinone PDE1B inhibition 3 nM
5-Methyl-3-(benzylthio)-triazolopyrimidine Antimicrobial (broad-spectrum) N/A
2-(5-Methylfuran-2-yl)-triazolopyrimidine Antifungal (rice sheath blight inhibition at 50 mg/L) >90%

Key Observations :

  • PDE1B Inhibition : The 2,5-dimethyl derivative (IC₅₀ = 8 nM) and 6-(4-Cl-benzyl) analog (IC₅₀ = 3 nM) demonstrate potent PDE1B selectivity, critical for cognitive enhancement .
  • Antimicrobial Activity : Thiol-containing derivatives (e.g., 3-benzylthio) show broad-spectrum effects, likely due to sulfur-mediated redox interactions .

Physicochemical Properties

Table 4: Solubility, logP, and Stability

Compound logP Solubility (mg/mL) Thermal Stability (°C) Reference
2,5-Dimethyl derivative 3.84 0.12 (water) >250
6-(4-Chlorobenzyl)-triazolopyrimidinone 4.12 0.08 (water) >200
2-Cyanomethyl-triazolopyrimidine 2.95 0.25 (DMSO) 190–192

Key Observations :

  • logP Trends : Methyl/benzyl substituents increase hydrophobicity (logP >3.8), reducing aqueous solubility but enhancing membrane permeability .
  • Thermal Stability : High melting points (>200°C) correlate with rigid fused-ring systems .

Biological Activity

2,5-Dimethyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound belonging to the thienopyrimidine family. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research.

Synthesis and Structural Characteristics

The synthesis of 2,5-dimethyl-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves cyclization reactions of precursors containing thieno and triazole moieties. The compound's structure features a fused bicyclic system that enhances its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Adenosine Receptor Binding : Research indicates that derivatives of this compound exhibit significant binding affinity for adenosine A(1) receptors. Compounds with ethyl side chains showed K(i) values as low as 1.1 µM at A(1)ARs while demonstrating selectivity over A(2A) receptors .
  • Anticancer Activity : Thienopyrimidine derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line . The presence of electron-withdrawing groups in certain derivatives has been correlated with enhanced cytotoxicity.
  • Antimicrobial Properties : The compound's structure allows it to interact effectively with bacterial enzymes and cell membranes. Studies have reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The biological activity of thienopyrimidine derivatives is influenced by their substituents:

  • Alkyl Chain Length : Variations in the alkyl chain length at the C(5) position significantly affect receptor binding affinity. Shorter or longer chains generally reduce activity .
  • Functional Groups : The introduction of different functional groups can enhance or diminish the biological activity. For instance, compounds with hydrophobic substituents tend to show improved anticancer efficacy due to better membrane permeability.
CompoundK(i) Value (µM)Activity TypeNotes
4c2.1A(1)AR BindingEthyl side chain
4d1.1A(1)AR BindingCyclohexyl substitution
VII27.6AnticancerMDA-MB-231 cell line
IX43-87%AntimicrobialBreast cancer cells

Case Studies

Several studies have evaluated the biological activity of thienopyrimidine derivatives:

  • Antitumor Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. Compounds showed varying degrees of cytotoxicity with some achieving over 80% inhibition in specific cancer models .
  • In Vivo Studies : In animal models, certain derivatives demonstrated promising results in reducing tumor size without significant toxicity to normal cells . This highlights their potential for development as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. A common approach involves:

  • Step 1 : Reacting a benzothiophene precursor (e.g., 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene) with hydrazides or aminocarbonyl compounds under reflux conditions (e.g., in dioxane or ethanol) to form the triazolo-pyrimidine core .
  • Step 2 : Introducing methyl substituents via alkylation or condensation with methyl-containing aldehydes. For example, chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethyl benzaldehyde) in acetic anhydride/acetic acid with sodium acetate as a catalyst yield derivatives with ~68% efficiency .
  • Purification : Crystallization from solvents like DMF/water or ethanol ensures purity, monitored via melting points and spectral data (IR, NMR, MS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and ring fusion. For example, methyl groups appear as singlets at δ ~2.24–2.37 ppm, while aromatic protons resonate between δ 6.56–8.01 ppm .
  • IR Spectroscopy : Detects functional groups (e.g., CN stretch at ~2,219 cm⁻¹, C=O at ~1,719 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386 for C20H10N4O3S derivatives) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .

Advanced Research Questions

Q. How does the cyclohexene ring conformation influence the compound’s stability and intermolecular interactions?

The cyclohexene ring adopts a half-chair conformation , as shown by X-ray data (Q(2) = 0.3816 Å, φ(2) = 23.08°) . This conformation minimizes steric strain and facilitates:

  • Intermolecular C–H⋯N interactions : Stabilizes dimers (R₂²(8) motif) and zig-zag chains along the crystallographic axis .
  • π–π stacking : Between the pyrimidine and phenyl rings (distance: ~3.445 Å), enhancing crystal cohesion . Deviations in ring puckering (e.g., C10/C11 displacements of -0.358 Å and 0.302 Å) correlate with steric effects from substituents .

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) improve reactivity for condensation steps .
  • Catalyst use : Sodium acetate enhances cyclization efficiency in benzylidene formation (e.g., 68% yield for 2,4,6-trimethyl derivatives) .
  • Reaction time : Prolonged reflux (e.g., 12–24 hours) ensures complete ring closure in triazolo-pyrimidine synthesis . Contradictions in yields (e.g., 57% vs. 68%) may arise from steric hindrance or electron-withdrawing groups, necessitating tailored conditions .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for pharmacological applications?

SAR studies involve:

  • Substituent variation : Synthesizing analogs with methyl, cyano, or aryl groups at positions 2 and 5 to assess bioactivity shifts .
  • Biological assays : Anti-inflammatory or antimicrobial activity is tested via in vitro models (e.g., COX inhibition, MIC determination). For example, triazolo-pyrimidines with methyl groups show enhanced activity due to improved lipophilicity .
  • Computational modeling : DFT calculations or molecular docking predict binding affinities to targets (e.g., cyclooxygenase enzymes) .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

X-ray diffraction resolves ambiguities in:

  • Bond lengths : N–N distances in the triazole ring (1.362–1.47 Å) confirm conjugation, differing from single-bond expectations .
  • Planarity : The dihedral angle between fused rings (2.584°) validates coplanarity, critical for π–π interactions .
  • Puckering parameters : Q(2) and φ(2) values standardize cyclohexene conformation comparisons across derivatives .

Methodological Tables

Q. Table 1: Key Spectral Data for Derivatives

DerivativeIR (CN stretch, cm⁻¹)1H NMR (δ, ppm)MS (m/z)Yield (%)
11a 2,2192.24 (CH3), 7.94 (=CH)38668
11b 2,2092.24 (CH3), 8.01 (=CH)40368

Table 2: Crystallographic Parameters

ParameterValue
Space groupP21/c
a, b, c (Å)8.6239, 20.512, 8.5952
β (°)111.975
π–π stacking distance3.445 Å
C–H⋯N bond length2.362–2.584 Å

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
2,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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